molecular formula C10H9Cl3N2S B6142377 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 1049726-14-8

3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

Cat. No.: B6142377
CAS No.: 1049726-14-8
M. Wt: 295.6 g/mol
InChI Key: NLDDHPAFOGGCJE-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained as a hydrochloride salt by treating the thiazole derivative with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazole derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
  • 3,4-dichlorophenyl methyl sulfone

Uniqueness

Compared to similar compounds, 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S.ClH/c11-8-2-1-7(9(12)5-8)6-14-3-4-15-10(14)13;/h1-5,13H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDDHPAFOGGCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CSC2=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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